molecular formula C16H20O3 B1604523 4-(4-Cyclohexylphenyl)-4-oxobutanoic acid CAS No. 35288-13-2

4-(4-Cyclohexylphenyl)-4-oxobutanoic acid

Cat. No. B1604523
CAS RN: 35288-13-2
M. Wt: 260.33 g/mol
InChI Key: QFDYKCAHHQKPSB-UHFFFAOYSA-N
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Patent
US05716944

Procedure details

A solution of 3-(4-cyclohexylbenzoyl)propionic acid (10.7 g), acetic acid (100 ml) and perchloric acid (2.3 ml) was hydrogenated in the presence of 5% palladium carbon (50% wet, 3.0g) at room temperature under ordinary pressure. After removal of the catalyst by filtration, the filtrate was concentrated under reduced pressure. After water (100 ml) was added, the residue was extracted with ethyl acetate. The ethyl acetate layer was washed with water and brine, and dried (MgSO4), after which the solvent was evaporated off, to yield 4-(4-cyclohexylphenyl)butyric acid (10.4 g, 100%) as an oil.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:19]=[CH:18][C:10]([C:11]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=O)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl(O)(=O)(=O)=O>[C].[Pd].C(O)(=O)C>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:11][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:18][CH:19]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C(=O)CCC(=O)O)C=C1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
palladium carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After water (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated off

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.